REACTION_CXSMILES
|
[N:1]1([CH2:6][CH:7]=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:15]([CH:17](Cl)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=C.[CH2:25]=[CH:26][C:27]1C=CC=C[CH:28]=1.N1(CC2C=CC(C=C)=CC=2)CCCC1.[N:47]1([CH2:52][C:53]2[CH:54]=[C:55]([CH:58]=[CH:59][CH:60]=2)[CH:56]=[CH2:57])[CH2:51][CH2:50][CH2:49][CH2:48]1.CN(CCN(C)C)C.[Li]CCCC>>[N:1]1([CH2:6][CH:7]=[CH:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:15]=[CH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[CH2:25]=[CH:26][CH:27]=[CH2:28].[N:47]1([CH2:52][CH:53]=[CH:54][C:55]2[CH:56]=[CH:57][CH:60]=[CH:59][CH:58]=2)[CH2:48][CH2:49][CH2:50][CH2:51]1 |f:7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CC=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CC1=CC=C(C=C)C=C1
|
Name
|
3-(pyrrolidinomethyl) styrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CC=1C=C(C=C)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CC=CC1=CC=CC=C1.C=CC1=CC=CC=C1.C=CC=C
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CC=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |